Zoniporide dihydrochloride
CAS No.:
Cat. No.: VC0004557
Molecular Formula: C17H18Cl2N6O
Molecular Weight: 393.3 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C17H18Cl2N6O |
---|---|
Molecular Weight | 393.3 g/mol |
IUPAC Name | 5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;dihydrochloride |
Standard InChI | InChI=1S/C17H16N6O.2ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H |
Standard InChI Key | ARZNPJAGKWHEHT-UHFFFAOYSA-N |
SMILES | C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl |
Canonical SMILES | C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl |
Chemical and Physical Properties of Zoniporide Dihydrochloride
Structural Characteristics
Zoniporide dihydrochloride ([1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl]guanidine dihydrochloride) features a pyrazolylguanidine core modified with cyclopropyl and quinoline substituents . The dihydrochloride salt enhances aqueous solubility (10 mg/mL in DMSO) while maintaining stability under hygroscopic conditions .
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Number | 241800-97-5 |
Molecular Formula | C₁₇H₁₇ClN₆O |
Molecular Weight | 356.81 g/mol |
Solubility | ≤1 mg/mL in ethanol |
Storage Conditions | -20°C, desiccated |
FDA UNII | B2ZBB5T6KM |
The crystalline structure facilitates formulation stability, though the compound requires protection from moisture due to hygroscopicity .
Synthetic Considerations
While synthetic pathways remain proprietary, the presence of cyclopropyl and quinoline groups suggests multi-step organic synthesis involving:
-
Cyclopropanation of allylic precursors
-
Pyrazole ring formation via [3+2] cycloaddition
-
Guanidine incorporation through carbodiimide-mediated coupling
Purification likely employs recrystallization from ethanol-dimethylformamide mixtures, given the solubility profile .
Pharmacological Profile and Selectivity
NHE Isoform Inhibition Dynamics
Zoniporide demonstrates nanomolar potency against human NHE-1 (IC₅₀ = 14 nM) with marked isoform selectivity:
Table 2: Inhibitory Potency Across NHE Isoforms
Isoform | Species | IC₅₀ (nM) | Selectivity vs. NHE-1 |
---|---|---|---|
NHE-1 | Human | 14 | 1x |
NHE-2 | Human | 2200 | 157x |
NHE-3 | Rat | 220000 | 15,700x |
Data derived from transfected fibroblast models and platelet swelling assays . This selectivity profile minimizes off-target effects on renal and intestinal NHE isoforms.
Mechanism of Intracellular pH Regulation
During ischemia, intracellular acidosis activates NHE-1 to extrude H⁺ in exchange for Na⁺. Zoniporide blocks this exchange, preventing:
-
Na⁺ overload (via Na⁺/Ca²⁺ exchanger)
-
Ca²⁺-induced mitochondrial permeability transition
In ventricular myocytes, zoniporide reduces H⁺ efflux rate by 50% at 73 nM (25°C), maintaining physiological pHi during reperfusion .
Cardioprotective Efficacy in Experimental Models
In Vitro Cardioprotection
Langendorff-perfused rat hearts treated with 0.25 nM zoniporide showed:
-
83% reduction in infarct size
-
Preservation of left ventricular developed pressure (84.2 ± 5.1 vs. 52.3 ± 6.4 mmHg control)
-
Attenuated coronary perfusion pressure decline (68 vs. 42 mmHg)
These effects correlate with inhibition of NHE1-mediated platelet swelling (IC₅₀ = 67 nM), reducing microvascular obstruction .
In Vivo Preclinical Outcomes
Table 3: Key Animal Model Findings
Model | Dose | Effect |
---|---|---|
Rabbit I/R Injury | 0.45 mg/kg/h | 50% infarct size reduction (ED₅₀) |
Primate Ischemia | 1.98 mg/kg/h | 75% attenuation of contractile dysfunction |
Rat Cardioplegia | 1 mg/kg bolus | Myeloperoxidase activity ↓ 40% |
Notably, zoniporide prevented ventricular fibrillation in 89% of rats during reperfusion without hemodynamic compromise .
Comparative Pharmacology with NHE Inhibitors
Potency Advantages Over Cariporide
Head-to-head comparisons in human NHE1-transfected cells show:
This 2.6-fold potency advantage stems from enhanced quinoline-pyrazole interactions with NHE1 transmembrane domains .
Selectivity Improvements
Zoniporide's 157-fold NHE1/NHE2 selectivity surpasses cariporide (49-fold) and eniporide (27-fold), potentially explaining its cleaner safety profile in renal studies .
Metabolic Pathways and Pharmacokinetics
Aldehyde Oxidase-Mediated Metabolism
Incubation with human liver S9 fractions (2.5 mg/mL) demonstrates:
-
90-minute metabolic half-life
-
Primary metabolite: 2-oxozoniporide (m/z 337, +16 amu)
Figure 1: Metabolic Conversion
Zoniporide → (Aldehyde Oxidase) → 2-Oxozoniporide
This pathway predominates over glucuronidation, with 85% hepatic extraction ratio predicted from in vitro data .
Plasma Protein Binding and Elimination
-
Plasma protein binding: 65-72% across species
-
Terminal half-life (monkey): 1.5 hours
The moderate half-life supports continuous infusion regimens during cardiac surgery.
Therapeutic Implications and Future Directions
Clinical Translation Challenges
Despite promising preclinical data, zoniporide development faces:
-
Narrow therapeutic index due to potent NHE1 inhibition
-
Species-dependent metabolic differences complicating human dose projection
-
Competition from mechanical cardioprotective strategies
Emerging Applications
Recent findings suggest potential in:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume